![molecular formula C15H21N5OS B2396807 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide CAS No. 2034615-94-4](/img/structure/B2396807.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide, commonly known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
TPA023 acts as a positive allosteric modulator of the GABA-A receptor, which is a key target for many anxiolytic and sedative drugs. By binding to a specific site on the receptor, TPA023 enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPA023 are primarily mediated by its action on the GABA-A receptor. By enhancing the activity of GABA-A receptors, TPA023 leads to increased inhibition of neuronal activity and reduced anxiety-like behavior. In addition, TPA023 has been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPA023 for lab experiments is its selectivity for the GABA-A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, TPA023 also has some limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on TPA023, including:
1. Development of more potent and selective positive allosteric modulators of the GABA-A receptor.
2. Investigation of the therapeutic potential of TPA023 in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
3. Study of the long-term effects of TPA023 on neuronal function and behavior.
4. Exploration of the potential use of TPA023 as a tool for studying the role of the GABA-A receptor in various neurological and psychiatric disorders.
5. Investigation of the potential use of TPA023 in combination with other drugs for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of TPA023 involves the reaction of 3-(2-aminoethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with 2-(cyclopentylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain TPA023 in high yield and purity.
Scientific Research Applications
TPA023 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In preclinical studies, TPA023 has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety-like behavior in animal models.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c21-14(10-22-13-5-1-2-6-13)16-7-3-4-12-8-17-15-18-11-19-20(15)9-12/h8-9,11,13H,1-7,10H2,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNCIGXIMTHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.